N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide
Description
This compound is a tricyclic heterocyclic benzamide derivative featuring a complex fused-ring system. Its core structure consists of a 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),5,8-tetraene scaffold, which integrates oxygen, sulfur, and nitrogen atoms within its bicyclic framework. The 3-fluorobenzamide moiety is attached to the central nitrogen atom at position 5 of the tricyclic system.
The compound’s synthesis likely involves coupling reactions between the tricyclic amine intermediate and 3-fluorobenzoyl chloride, as inferred from analogous procedures in related compounds (e.g., and ). Its crystallographic characterization would employ tools such as SHELX for refinement and ORTEP-3 for graphical representation, as noted in the evidence .
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-3-1-2-9(6-10)15(20)19-16-18-11-7-12-13(8-14(11)23-16)22-5-4-21-12/h1-3,6-8H,4-5H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIENIODBGODYRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tricyclic core, followed by the introduction of the fluorobenzamide moiety. Common reagents used in these reactions include halogenated intermediates, amines, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, amines, and various catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
Substituent Effects: The 3-fluorobenzamide group in the target compound provides moderate electron-withdrawing effects and lipophilicity, which may optimize membrane permeability compared to bulkier analogs (e.g., 4-benzoyl in ).
Side Chain Modifications: Compounds with diethylaminoethyl groups () exhibit cationic charges at physiological pH, improving solubility but possibly reducing blood-brain barrier penetration compared to the neutral target compound.
Heterocyclic Additions: The 2,5-dioxopyrrolidin-1-yl group () adds a hydrogen-bond acceptor/donor system, which could improve binding to polar active sites (e.g., serine hydrolases) .
Structural and Conformational Analysis
The tricyclic core’s puckering, as defined by Cremer-Pople coordinates (), influences the spatial orientation of substituents. For example:
- The 10,13-dioxa (oxygen) and 4-thia (sulfur) atoms create a polarized ring system, enhancing interactions with electrophilic targets.
- The 6-aza (nitrogen) atom at position 5 provides a site for functionalization, as seen in all analogs.
Biological Activity
N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-3-fluorobenzamide is a complex organic compound characterized by its unique structural features and potential biological activities. This article explores the compound's biological activity based on recent research findings, synthesizing information from various studies.
Structural Overview
The compound features a tricyclic framework integrated with dioxane and thiazole moieties, which are believed to contribute significantly to its biological properties. The molecular formula is with a molecular weight of approximately 372.4 g/mol.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.4 g/mol |
| Structure | Tricyclic with dioxane and thiazole moieties |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzamide group enhances solubility and facilitates binding to enzymes or receptors, modulating their activity and influencing various cellular pathways.
Interaction Studies
Research indicates that the compound can bind to specific targets, leading to significant modulation of enzyme activity. For example, the interaction with certain receptors can alter signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
Recent studies have explored the biological effects of this compound in various cellular models.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines. For instance:
- Oral Cancer Cells : Treatment with the compound resulted in decreased viability in oral cancer cell lines (Ca9-22 and CAL 27) compared to normal cells (Smulow-Glickman). The observed viability was approximately 32% for Ca9-22 and 46% for CAL 27 cells versus 59% for normal cells after treatment.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells as evidenced by increased levels of caspase enzymes:
- Caspase Activation : Higher levels of caspases 3 and 8 were observed in treated cancer cells compared to untreated controls, indicating activation of apoptotic pathways.
Case Studies and Research Findings
A comprehensive review of literature provides insights into specific case studies involving this compound:
-
Study on Oral Cancer Cells :
- Objective : To evaluate the antiproliferative effects.
- Findings : Significant reduction in cell viability and induction of apoptosis observed through flow cytometry analysis.
-
Mechanistic Studies :
- Objective : To elucidate the interaction mechanism.
- Findings : The compound's structural features allow it to fit into specific binding sites on target proteins, leading to altered enzyme activity.
Q & A
Q. Methodological Insight :
- Use High-Performance Liquid Chromatography (HPLC) to monitor reaction progress and optimize quenching times .
- Employ column chromatography with silica gel (hexane/ethyl acetate gradients) for intermediate purification .
Which analytical techniques are essential for characterizing this compound’s purity and structure?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., fluorobenzamide group at C5) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak at ~450 m/z) .
- X-ray Crystallography : Resolves 3D conformation, particularly the tricyclic core’s stereochemistry .
Q. Methodological Insight :
- Compare reactivity with non-fluorinated analogs using kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
How can computational modeling predict biological activity of this compound?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., 5-lipoxygenase or kinases). Focus on the fluorobenzamide moiety’s role in hydrogen bonding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .
Q. Case Study :
- A related thia-azatricyclic compound showed 50% inhibition of 5-LOX at 10 μM, validated by docking scores (ΔG = -8.2 kcal/mol) .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
Discrepancies may arise from:
Q. Methodological Insight :
- Perform dose-response curves across multiple assays (e.g., ELISA, fluorescence polarization) .
- Use meta-analysis tools (e.g., RevMan) to statistically reconcile data from independent studies .
What reaction mechanisms govern functionalization of the thia-azatricyclic core?
Advanced Research Question
Key mechanisms include:
Q. Kinetic Analysis :
- Monitor activation parameters (ΔH‡, ΔS‡) via Eyring plots to distinguish concerted vs. stepwise pathways .
What strategies improve the design of analogs with enhanced bioactivity?
Advanced Research Question
Q. Methodological Insight :
- Use combinatorial libraries and high-throughput screening (HTS) to identify lead compounds .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
